4-(4-Methylphenyl)but-3-enoic acid

Description

BenchChem offers high-quality 4-(4-Methylphenyl)but-3-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylphenyl)but-3-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

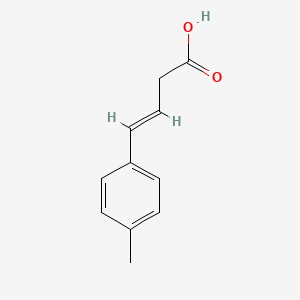

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-methylphenyl)but-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h2-3,5-8H,4H2,1H3,(H,12,13)/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWYCWPHQZDKMI-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278881 | |

| Record name | (3E)-4-(4-Methylphenyl)-3-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127404-74-4 | |

| Record name | (3E)-4-(4-Methylphenyl)-3-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127404-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3E)-4-(4-Methylphenyl)-3-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Butenoic Acid Derivatives and Methylphenyl Compounds Research

The study of 4-(4-Methylphenyl)but-3-enoic acid is situated at the intersection of two significant areas of chemical research: butenoic acid derivatives and methylphenyl compounds. Each of these classes of molecules has been extensively investigated for their unique chemical properties and potential applications.

Butenoic acid and its derivatives are a class of unsaturated carboxylic acids. The presence of both a carboxylic acid functional group and a carbon-carbon double bond allows for a wide range of chemical transformations. britannica.com These compounds can undergo reactions typical of carboxylic acids, such as esterification and amide formation, as well as reactions characteristic of alkenes, like addition and oxidation reactions. britannica.com A related compound, 4-(p-Tolyl)-3-buten-2-one, for instance, participates in the Reformatsky reaction to form β-hydroxy esters. chemicalbook.com The reactivity of butenoic acid derivatives makes them valuable building blocks in organic synthesis. rsc.orgnih.gov For example, 4-oxo-2-butenoic acids are recognized as versatile intermediates for creating more complex molecules, some of which exhibit biological activity. rsc.orgnih.gov

The combination of the butenoic acid scaffold and the methylphenyl group in 4-(4-Methylphenyl)but-3-enoic acid suggests a molecule with a rich chemical profile, potentially serving as a precursor for a variety of more complex structures with interesting properties.

Mechanistic Investigations of Reactions Involving 4 4 Methylphenyl but 3 Enoic Acid and Analogues

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is a cornerstone of mechanistic chemistry, often relying on a combination of experimental and computational methods. While specific studies detailing the intermediates and transition states for reactions of 4-(4-methylphenyl)but-3-enoic acid are not extensively documented in publicly available literature, we can infer likely pathways from studies on analogous α,β-unsaturated carboxylic acids and related systems.

Conjugate addition reactions, such as the Michael addition, are common for α,β-unsaturated carbonyl compounds. In the presence of a nucleophile, the reaction with 4-(4-methylphenyl)but-3-enoic acid would likely proceed through an enolate intermediate. The initial attack of the nucleophile on the β-carbon of the unsaturated system leads to the formation of a resonance-stabilized enolate. The stability of this intermediate is key to the reaction's feasibility.

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of reactions and characterizing the geometries and energies of transition states. For example, DFT studies on cinnamic acid, a close analogue, have been used to analyze its conformational preferences and rotational barriers, which are important factors in determining the approach of reactants and the geometry of transition states. nih.gov Similar computational approaches could be applied to model the transition states of reactions involving 4-(4-methylphenyl)but-3-enoic acid, providing insights into the activation energies and the structural features that dictate reactivity. For instance, in a conjugate addition, the transition state would involve the partial formation of a new bond between the nucleophile and the β-carbon and the delocalization of the π-electrons across the carbonyl group.

Stereochemical Mechanistic Insights

The presence of a stereogenic center, which can be formed during reactions at the α- or β-positions of the butenoic acid chain, makes the study of stereochemistry particularly important. Understanding the mechanisms that control enantioselectivity and diastereoselectivity is critical for the synthesis of specific stereoisomers.

Pathways Governing Enantioselectivity and Diastereoselectivity

The stereochemical outcome of a reaction is determined by the pathway that leads from the reactants to the products, often involving chiral catalysts or auxiliaries. In the context of 4-(4-methylphenyl)but-3-enoic acid and its analogues, asymmetric conjugate addition is a key reaction where stereoselectivity is crucial.

The formation of a new stereocenter at the β-position during a conjugate addition can be controlled by using a chiral catalyst. These catalysts can create a chiral environment around the substrate, favoring the approach of the nucleophile from one face of the molecule over the other. This leads to the preferential formation of one enantiomer. The mechanism often involves the formation of a ternary complex between the substrate, the catalyst, and the nucleophile, where non-covalent interactions dictate the stereochemical course of the reaction.

Diastereoselectivity can arise when a new stereocenter is formed in a molecule that already contains a stereocenter. For example, in the reaction of a chiral nucleophile with 4-(4-methylphenyl)but-3-enoic acid, the existing chirality can influence the formation of the new stereocenter, leading to a diastereomeric excess of one product. The relative orientation of the reactants in the transition state, governed by steric and electronic factors, determines which diastereomer is favored.

Influence of Catalysts and Reaction Conditions on Stereocontrol

The choice of catalyst and reaction conditions plays a pivotal role in controlling the stereochemical outcome of a reaction. A wide array of chiral catalysts, including organocatalysts and metal complexes, have been developed for asymmetric synthesis.

For reactions analogous to those involving 4-(4-methylphenyl)but-3-enoic acid, chiral organocatalysts, such as those derived from cinchona alkaloids or proline, have proven effective in promoting enantioselective conjugate additions. mdpi.com These catalysts can activate the substrate through the formation of iminium ions or activate the nucleophile through hydrogen bonding, creating a highly organized transition state that leads to high levels of enantioselectivity.

Metal-based catalysts, often complexes of copper, rhodium, or palladium with chiral ligands, are also widely used. organic-chemistry.orgrsc.org In these systems, the metal center coordinates to the substrate, and the chiral ligand environment directs the approach of the nucleophile. The nature of the metal, the ligand, and the solvent can all have a significant impact on the enantioselectivity and diastereoselectivity of the reaction.

The table below illustrates the influence of different chiral catalysts on the enantioselectivity of Michael addition reactions for systems analogous to 4-(4-methylphenyl)but-3-enoic acid.

| Catalyst Type | Example Catalyst | Typical Substrate | Enantiomeric Excess (ee) |

| Organocatalyst | Cinchona-derived thiourea | α,β-Unsaturated ketone | Up to 99% |

| Metal Complex | Cu(I) with chiral phosphine (B1218219) ligand | α,β-Unsaturated ester | Up to 98% |

| Organocatalyst | Proline derivative | Aldehyde | Up to 96% |

Unusual Reaction Pathways and Chemoselectivity Studies

Beyond standard transformations, the unique structure of 4-(4-methylphenyl)but-3-enoic acid and its analogues can lead to unusual reaction pathways and present challenges in chemoselectivity.

Ring-Opening Reactions of Maleimide (B117702) Derivatives

Maleimides are versatile electrophiles that can react with various nucleophiles. The reaction of a maleimide with a nucleophile typically involves a Michael addition to the activated double bond. While reactions with thiols and amines are well-documented, the reaction with a carboxylate, such as the one derived from 4-(4-methylphenyl)but-3-enoic acid, represents a less common transformation.

The nucleophilic attack of the carboxylate on the maleimide double bond would lead to a succinimide (B58015) intermediate. This initial adduct could potentially undergo further reactions. For instance, intramolecular cyclization or rearrangement could occur, depending on the reaction conditions and the structure of the maleimide. The mechanism of such a ring-opening or rearrangement would likely involve the participation of the succinimide carbonyl groups. Studies on the reaction of N-arylmaleimides with other binucleophilic reagents have shown that the initial Michael adduct can undergo subsequent cyclization, leading to complex heterocyclic structures. nih.gov

Chemoselective Attack in Polyfunctionalized Systems

Chemoselectivity is a critical consideration when a molecule contains multiple reactive sites. In the case of 4-(4-methylphenyl)but-3-enoic acid, a reactant could potentially interact with the carboxylic acid group, the double bond, or the aromatic ring. Achieving a selective reaction at one site without affecting the others requires careful control of the reaction conditions and the choice of reagents.

For example, in a polyfunctionalized system containing 4-(4-methylphenyl)but-3-enoic acid and another nucleophilic group, a key challenge would be to direct an electrophile to react selectively with either the carboxylate or the other nucleophilic site. The relative nucleophilicity of the competing groups, steric hindrance, and the nature of the electrophile would all play a role in determining the outcome. While specific chemoselectivity studies involving 4-(4-methylphenyl)but-3-enoic acid are scarce, general principles suggest that hard electrophiles would tend to react with the hard oxygen atoms of the carboxylate, while soft electrophiles would favor reaction at the softer carbon atoms of the double bond. acs.org

Advanced Spectroscopic and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Absolute Configuration Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(4-Methylphenyl)but-3-enoic acid, NMR would be instrumental in confirming its constitution, stereochemistry, and conformational preferences.

Application of 1D and 2D NMR Techniques for Complex Structure Assignment

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum of 4-(4-Methylphenyl)but-3-enoic acid is expected to show distinct signals corresponding to the aromatic protons, the vinylic protons, the aliphatic protons, and the carboxylic acid proton. The protons on the p-substituted benzene (B151609) ring would typically appear as two doublets in the aromatic region (δ 7.0-7.5 ppm). The vinylic protons of the but-3-enoic acid chain would exhibit characteristic chemical shifts and coupling constants, which would be crucial for determining the geometry (E/Z isomerism) of the double bond. The methylene (B1212753) protons adjacent to the carbonyl group and the double bond would appear as a multiplet, with its chemical shift influenced by both functional groups. The acidic proton of the carboxylic acid would be a broad singlet, often in the downfield region (δ 10-12 ppm).

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (δ ~170-180 ppm). The carbons of the aromatic ring would appear in the δ 120-140 ppm region, and the vinylic carbons would also be in a similar region. The aliphatic carbon and the methyl carbon of the tolyl group would have characteristic upfield chemical shifts.

2D NMR: Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity of the butenoic acid chain. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could establish long-range correlations, for instance, between the vinylic protons and the aromatic carbons, further solidifying the structural assignment.

Expected ¹H NMR Data for 4-(4-Methylphenyl)but-3-enoic acid

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | - |

| Aromatic (ring) | 7.1 - 7.4 | doublet, doublet | ~ 8 |

| Vinylic (=CH-) | 5.8 - 6.5 | multiplet | ~ 15 (for E-isomer) |

| Aliphatic (-CH₂-) | 3.2 - 3.5 | doublet | ~ 7 |

| Methyl (-CH₃) | 2.3 - 2.4 | singlet | - |

Expected ¹³C NMR Data for 4-(4-Methylphenyl)but-3-enoic acid

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | 175 - 180 |

| Aromatic (quaternary) | 135 - 140 |

| Aromatic (-CH=) | 125 - 130 |

| Vinylic (=CH-) | 120 - 135 |

| Aliphatic (-CH₂-) | 35 - 40 |

| Methyl (-CH₃) | ~ 21 |

Use of Chiral Derivatizing Agents (e.g., Mosher's Method) for Enantiomeric Excess Determination

Since 4-(4-Methylphenyl)but-3-enoic acid is not chiral, the determination of enantiomeric excess using chiral derivatizing agents like Mosher's acid is not applicable. This technique is used for chiral molecules, typically alcohols or amines, to determine the ratio of enantiomers in a mixture.

Solid-State NMR for Polymorphic and Crystalline Form Characterization

Solid-State NMR (ssNMR) spectroscopy would be a powerful tool for studying the polymorphic and crystalline forms of 4-(4-Methylphenyl)but-3-enoic acid. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of atoms in the solid state. Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. By analyzing the chemical shifts and line widths in the ssNMR spectra, one could identify and characterize different polymorphic forms, which is crucial in fields like pharmaceuticals and materials science.

Vibrational Spectroscopy for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy in Identifying Key Functionalities

The FT-IR spectrum of 4-(4-Methylphenyl)but-3-enoic acid would be dominated by absorption bands corresponding to its key functional groups. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid dimer, which is formed through hydrogen bonding in the solid state. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp band around 1700 cm⁻¹. The presence of the carbon-carbon double bond would be indicated by a C=C stretching vibration around 1640 cm⁻¹. The aromatic ring would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations of the p-substituted benzene ring would appear in the 800-850 cm⁻¹ region, providing further confirmation of the substitution pattern.

Expected FT-IR Absorption Bands for 4-(4-Methylphenyl)but-3-enoic acid

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid dimer) | 2500 - 3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1680 - 1720 | Strong, Sharp |

| C=C stretch (alkene) | 1630 - 1650 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |

| C-H bend (out-of-plane, p-subst.) | 800 - 850 | Strong |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrations that are strong in the Raman spectrum are often weak or absent in the FT-IR spectrum, and vice versa. For 4-(4-Methylphenyl)but-3-enoic acid, the C=C stretching vibrations of both the aromatic ring and the alkene chain are expected to produce strong signals in the Raman spectrum due to the change in polarizability during these vibrations. The symmetric stretching of the aromatic ring is also typically a strong Raman band. In contrast, the C=O stretching vibration, which is very strong in the IR, would likely be weaker in the Raman spectrum. This complementary nature makes the combination of FT-IR and Raman spectroscopy a powerful approach for a comprehensive vibrational analysis of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. For 4-(4-Methylphenyl)but-3-enoic acid, with a chemical formula of C₁₁H₁₂O₂, the theoretical exact mass can be calculated.

The expected monoisotopic mass of 4-(4-Methylphenyl)but-3-enoic acid is 176.08373 u. cymitquimica.com An HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

Table 1: Illustrative High-Resolution Mass Spectrometry Data This table presents expected, illustrative data for 4-(4-Methylphenyl)but-3-enoic acid based on its chemical formula.

| Parameter | Expected Value |

| Chemical Formula | C₁₁H₁₂O₂ |

| Theoretical Exact Mass (M) | 176.08373 u |

| Adduct Ion (e.g., [M+H]⁺) | 177.09154 u |

| Adduct Ion (e.g., [M+Na]⁺) | 199.07348 u |

Tandem Mass Spectrometry for Structural Sequencing and Isomer Differentiation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides detailed structural information. For 4-(4-Methylphenyl)but-3-enoic acid, fragmentation would likely be initiated by the ionization of the carboxylic acid group or the π-system.

Common fragmentation pathways for similar cinnamic acid derivatives often involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO) or carbon dioxide (CO₂). nih.govresearchgate.netd-nb.info The cleavage of the bond between the alpha and beta carbons of the butenoic acid chain is also a probable fragmentation route. The presence of the tolyl group would lead to characteristic fragments corresponding to the tolyl cation or related structures. Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule.

Table 2: Plausible Fragmentation Pathways for 4-(4-Methylphenyl)but-3-enoic acid in Tandem MS This table outlines hypothetical fragmentation data based on the known behavior of similar compounds.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 177.09 | 159.08 | H₂O | Ionized anhydro-acid |

| 177.09 | 133.06 | CO₂ + H₂ | Protonated tolylstyrene |

| 177.09 | 117.07 | COOH + CH₃ | Phenyl cation derivative |

| 177.09 | 91.05 | C₄H₅O₂ | Tropylium ion (from tolyl group) |

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and torsion angles.

Single-Crystal X-ray Diffraction in Bond Length, Angle, and Torsion Angle Determination

Table 3: Representative Crystallographic Parameters for a Cinnamic Acid Derivative This table shows representative data based on published crystal structures of similar molecules. nih.gov

| Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~11.4 |

| b (Å) | ~5.7 |

| c (Å) | ~14.7 |

| β (°) ** | ~96.3 |

| Volume (ų) ** | ~965 |

| Z | 4 |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals)

Table 4: Anticipated Contributions to the Hirshfeld Surface for 4-(4-Methylphenyl)but-3-enoic acid This table presents a hypothetical breakdown of intermolecular contacts based on analyses of similar molecules. nih.gov

| Interaction Type | Estimated Contribution (%) |

| H···H | 40 - 50 |

| C···H/H···C | 25 - 35 |

| O···H/H···O | 15 - 25 |

| C···C | 3 - 7 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure, particularly the presence of conjugated π-systems. The absorption of light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one.

For 4-(4-Methylphenyl)but-3-enoic acid, the key chromophore is the conjugated system formed by the phenyl ring, the carbon-carbon double bond, and the carbonyl group of the carboxylic acid. This extended conjugation is expected to result in strong absorption in the UV region. The primary electronic transitions would be π → π* transitions associated with the conjugated system. technologynetworks.com The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the presence of substituents. The methyl group on the phenyl ring, being an electron-donating group, would be expected to cause a slight red shift (shift to longer wavelength) compared to the unsubstituted 4-phenylbut-3-enoic acid.

Table 5: Predicted UV-Vis Absorption Data for 4-(4-Methylphenyl)but-3-enoic acid in a Non-polar Solvent This table provides estimated absorption data based on the principles of UV-Vis spectroscopy for conjugated systems.

| Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | ~260 - 280 | > 10,000 |

| n → π | ~300 - 320 | < 1,000 |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Vibrational Frequency Analysis

A fundamental step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its nuclei. For 4-(4-methylphenyl)but-3-enoic acid, this calculation would precisely determine the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformer.

Once the optimized geometry is found, vibrational frequency analysis is performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. The analysis also confirms that the optimized structure is a true energy minimum, characterized by the absence of any imaginary frequencies. Studies on similar molecules, like derivatives of butanoic acid and cinnamic acid, routinely use DFT methods such as B3LYP with a basis set like 6-31+G(d) to perform these calculations. researchgate.net

Table 1: Illustrative Predicted Geometrical Parameters for 4-(4-Methylphenyl)but-3-enoic acid

The following data is representative of typical results from a DFT/B3LYP calculation and is for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O | ~1.21 Å |

| C-O | ~1.35 Å | |

| C=C | ~1.34 Å | |

| C-C (Aryl) | ~1.39 - 1.41 Å | |

| Bond Angles | O=C-O | ~123° |

| C=C-C | ~125° | |

| C-C-C (Aryl) | ~119 - 121° |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are highly effective in predicting spectroscopic data. Theoretical IR frequencies can be calculated from the vibrational analysis and are often scaled by a factor (e.g., 0.961) to correct for systematic errors and improve agreement with experimental spectra. researchgate.net This allows for the assignment of specific vibrational modes, such as C=O stretching, C=C stretching, and C-H bending, to observed IR peaks. researchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method within DFT is widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). wuxiapptec.com These theoretical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and can be correlated with experimental data to confirm the molecular structure. wuxiapptec.com For 4-(4-methylphenyl)but-3-enoic acid, this would involve predicting the chemical shifts for the carboxylic acid proton, vinyl protons, aromatic protons, and all carbon atoms in the molecule.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Structure

This table illustrates the typical correlation between calculated and experimental data for a substituted aromatic compound, as a similar analysis would apply to 4-(4-methylphenyl)but-3-enoic acid. Data is adapted from studies on similar molecules. researchgate.netwuxiapptec.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |

| O-H Stretch | ~3050 | ~3060 | Carboxylic Acid |

| C-H Stretch (Aryl) | ~3020 | ~3025 | Aromatic Ring |

| C=O Stretch | ~1710 | ~1715 | Carbonyl |

| C=C Stretch | ~1640 | ~1645 | Alkene & Aromatic |

| C-O Stretch | ~1290 | ~1295 | Carboxylic Acid |

Analysis of Molecular Electrostatic Potentials (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential value: regions of negative potential (electron-rich), typically colored red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), colored blue, are targets for nucleophiles.

For 4-(4-methylphenyl)but-3-enoic acid, an MEP analysis would show the most negative potential (red/yellow) concentrated around the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid group, highlighting them as sites for electrophilic interaction. The most positive potential (blue) would be located on the acidic hydroxyl hydrogen. The π-system of the aromatic ring and the butenoic acid double bond would show intermediate potential, indicating their ability to interact with other molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The properties of these orbitals are crucial for understanding electronic transitions, chemical reactivity, and electron transfer processes.

Homo-Lumo Energy Gap Determination and Reactivity Prediction

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. For 4-(4-methylphenyl)but-3-enoic acid, the HOMO would likely be distributed over the p-tolyl group and the C=C double bond, reflecting the electron-rich π-system. The LUMO would be expected to be localized primarily on the carboxylic acid moiety, particularly the C=O bond. DFT calculations provide precise energy values for these orbitals, allowing for the quantification of the energy gap.

Table 3: Illustrative Frontier Molecular Orbital Energies

The following data is representative of typical results from DFT calculations on substituted aromatic acids and is for illustrative purposes. researchgate.net

| Parameter | Energy Value (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| Energy Gap (ΔE) | ~ 5.3 eV |

Assessment of Electron Transfer Characteristics

The HOMO-LUMO gap is directly related to the electron transfer characteristics of a molecule. A smaller gap facilitates intramolecular charge transfer (ICT), where electronic charge can move from an electron-donating part of the molecule to an electron-accepting part upon electronic excitation. In 4-(4-methylphenyl)but-3-enoic acid, the electron-donating methyl-substituted phenyl ring and the conjugated double bond can act as a donor system, while the carboxylic acid group can act as an acceptor. FMO analysis helps to visualize this potential charge transfer by showing the spatial distribution of the HOMO and LUMO orbitals. Understanding these characteristics is vital for predicting how the molecule will interact in charge-transfer processes.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. While direct NBO analysis data for 4-(4-Methylphenyl)but-3-enoic acid is not extensively available in the public domain, we can infer its electronic characteristics by examining studies on structurally similar compounds, such as cinnamic acid and its derivatives. scielo.org.mxnih.gov

These analogous studies reveal significant electron delocalization across the conjugated system, which in 4-(4-Methylphenyl)but-3-enoic acid encompasses the phenyl ring, the butenoic acid chain, and the carboxylic acid group. The key interactions would involve the π-electrons of the aromatic ring and the C=C double bond, as well as the p-orbitals of the carbonyl oxygen.

Key Expected NBO Findings:

π → π* Interactions: Strong delocalization is anticipated from the filled π-orbitals of the phenyl ring and the C=C double bond to the corresponding antibonding π*-orbitals. This extended conjugation is a defining feature of the molecule's electronic structure.

n → π* Interactions: The lone pairs (n) of the carbonyl oxygen in the carboxylic acid group are expected to exhibit significant hyperconjugative interactions with the antibonding π*-orbital of the C=C double bond. This interaction contributes to the planarity of the conjugated system and influences the molecule's reactivity.

Stabilization Energy (E(2)): The strength of these delocalization interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). It is expected that the π(C=C) → π(C=O) and π(Aryl) → π(C=C) interactions would have high E(2) values, indicating significant electronic communication across the molecular backbone.

A hypothetical table of significant NBO interactions for 4-(4-Methylphenyl)but-3-enoic acid, based on data from similar molecules, is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Estimated) |

| π (C1=C2) | π* (C3=O4) | 20-30 |

| π (Aryl Ring) | π* (C1=C2) | 15-25 |

| n (O4) | π* (C1=C2) | 5-10 |

| n (O5) | σ* (C3-O4) | 2-5 |

Note: The atom numbering is illustrative for the butenoic acid moiety (C1=C2-C3(=O4)-O5H).

Studies on Linear and Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules are of great interest for applications in optoelectronics, including frequency conversion and optical switching. researchgate.netoptica.org The structural features of 4-(4-Methylphenyl)but-3-enoic acid, particularly the extended π-conjugated system linking an electron-donating group (methylphenyl) to a potential electron-accepting group (carboxylic acid), are suggestive of NLO activity.

Research on analogous compounds, such as chalcones, which share the α,β-unsaturated carbonyl core, has demonstrated significant third-order NLO responses. researchgate.netrsc.orgacs.org These studies often employ techniques like the Z-scan method to measure the non-linear refractive index (n₂) and the non-linear absorption coefficient (β). The third-order NLO susceptibility (χ⁽³⁾) is a key parameter derived from these measurements.

For 4-(4-Methylphenyl)but-3-enoic acid, it can be hypothesized that the molecule would exhibit NLO properties due to intramolecular charge transfer (ICT) upon excitation. Theoretical calculations, typically using Density Functional Theory (DFT), are instrumental in predicting NLO properties like the first hyperpolarizability (β₀), a measure of the second-order NLO response.

Hypothetical NLO Data for 4-(4-Methylphenyl)but-3-enoic acid and Related Compounds:

| Compound | Method | First Hyperpolarizability (β₀) (esu) (Estimated) |

| 4-(4-Methylphenyl)but-3-enoic acid | DFT/B3LYP | 5-15 x 10⁻³⁰ |

| p-Coumaric Acid | DFT | ~8 x 10⁻³⁰ |

| Chalcone Derivative | Experimental (HRS) | 10-50 x 10⁻³⁰ |

The magnitude of the NLO response in such molecules is highly dependent on the strength of the donor and acceptor groups and the efficiency of the π-conjugated bridge. researchgate.net The carboxylic acid group can act as a weak electron acceptor, and its NLO properties might be enhanced by converting it to an ester or amide with stronger acceptor moieties.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of molecules and their interactions with the surrounding environment, such as a solvent. acs.orgaps.orgnih.gov For 4-(4-Methylphenyl)but-3-enoic acid, MD simulations can provide insights into its preferred shapes in different media and the dynamics of its solvation shell.

An MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms over a period of time. This allows for the exploration of the potential energy surface and the identification of stable conformers.

Key areas of investigation using MD simulations would include:

Conformational Analysis: Determining the dihedral angles along the butenoic acid chain and the orientation of the phenyl ring. This would reveal whether the molecule prefers a planar or a more twisted conformation.

Solvation Structure: Analyzing the radial distribution functions of solvent molecules around different parts of the solute, such as the carboxylic acid headgroup and the hydrophobic phenyl ring. This is crucial for understanding its solubility and transport properties.

Hydrogen Bonding Dynamics: In aqueous solution, the carboxylic acid group can form hydrogen bonds with water molecules. MD simulations can quantify the number and lifetime of these hydrogen bonds, which are critical for the molecule's behavior in biological systems.

While specific MD simulation data for 4-(4-Methylphenyl)but-3-enoic acid is scarce, studies on other unsaturated carboxylic acids and lipids provide a framework for how such simulations would be conducted and the types of data that could be obtained. aps.orgnih.gov

Molecular Docking Studies for Predictive Binding Interactions with Biological Targets (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. tubitak.gov.trresearchgate.netnih.govacs.orgnih.gov This method is extensively used in drug discovery to screen for potential therapeutic agents and to understand their mechanism of action at a molecular level.

Given the structural similarity of 4-(4-Methylphenyl)but-3-enoic acid to known biologically active compounds like cinnamic acid derivatives, it is a candidate for molecular docking studies against various protein targets. nih.gov For instance, aryl butenoic acid derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. tubitak.gov.trresearchgate.net

A typical molecular docking workflow would involve:

Preparation of the Receptor: Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating a 3D model of 4-(4-Methylphenyl)but-3-enoic acid and optimizing its geometry.

Docking Simulation: Using software like AutoDock or Glide to place the ligand into the binding site of the receptor in various conformations and orientations.

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed.

Hypothetical Docking Results for 4-(4-Methylphenyl)but-3-enoic acid with a Generic Kinase Target:

| Parameter | Value |

| Binding Affinity (kcal/mol) | -6.0 to -8.5 |

| Key Interacting Residues (Example) | Lys72, Asp184, Leu130 |

| Types of Interactions | Hydrogen bond with the carboxylic acid group, hydrophobic interactions with the phenyl ring. |

These in silico predictions can then be used to prioritize compounds for experimental testing and to guide the design of new derivatives with improved binding affinity and selectivity.

Derivatization and Analog Synthesis for Structure Activity Relationship Sar and Property Optimization Studies

Systematic Synthesis of Structural Analogs with Modified Phenyl, Butenoic Acid, and Alkyl Moieties

The structure of 4-(4-Methylphenyl)but-3-enoic acid offers three primary regions for modification: the 4-methylphenyl (tolyl) group, the but-3-enoic acid chain, and the methyl substituent on the phenyl ring. Systematic synthesis of analogs targeting these regions allows for a thorough investigation of how changes in electronics, sterics, and lipophilicity impact biological activity and physicochemical properties.

The synthesis of but-3-enoic acid analogs can be achieved through various established organic chemistry methods. For instance, the carbonylation of substituted allylic alcohols in the presence of a palladium catalyst is a known method for producing 4-substituted but-3-enoic acids and their esters. google.com This approach could be adapted to generate a wide array of analogs by starting with different substituted 1-phenyl-1-propen-3-ols.

Phenyl Ring Modifications: The benzene (B151609) ring is a frequent target for modification in drug design. acs.orgnih.gov Replacing or substituting the phenyl ring can modulate properties such as metabolic stability, potency, and solubility. acs.orgscite.ai For 4-(4-Methylphenyl)but-3-enoic acid, analogs can be synthesized by replacing the tolyl group with other substituted phenyl rings (e.g., with electron-withdrawing or electron-donating groups), bicyclic aromatic systems (e.g., naphthyl), or various heteroaromatic rings. These changes can probe the importance of aromaticity, size, and electronic nature of this part of the molecule for its biological function.

Alkyl Moiety Modifications: The methyl group on the phenyl ring can be varied to explore the impact of lipophilicity and sterics in this specific position. Analogs could include those with no substituent (phenyl), or with larger alkyl groups (ethyl, isopropyl), or alternative functional groups like methoxy (B1213986) or halogen atoms.

A systematic approach to generating these analogs is crucial for building a clear SAR profile. The following data table illustrates a potential library of analogs and the rationale for their synthesis.

| Analog Name | Modification Site | Synthetic Rationale | Anticipated Property Change |

|---|---|---|---|

| 4-Phenylbut-3-enoic acid | Alkyl Moiety | Remove methyl group to assess its contribution to activity. | Reduced lipophilicity, probe for specific hydrophobic interactions. |

| 4-(4-Ethylphenyl)but-3-enoic acid | Alkyl Moiety | Increase steric bulk and lipophilicity at the 4-position of the phenyl ring. | Enhanced hydrophobic interactions, potential for increased potency. |

| 4-(4-Chlorophenyl)but-3-enoic acid | Phenyl Ring | Introduce an electron-withdrawing group to alter electronic properties. | Modified pKa, potential for halogen bonding interactions. |

| 4-(4-Methoxyphenyl)but-3-enoic acid | Phenyl Ring | Introduce an electron-donating group with hydrogen bond accepting capability. | Altered electronics and polarity. |

| 5-(4-Methylphenyl)pent-4-enoic acid | Butenoic Acid Chain | Increase chain length by one carbon. nih.gov | Altered spatial arrangement of functional groups. |

| 4-(4-Methylphenyl)butanoic acid | Butenoic Acid Chain | Saturate the double bond to increase flexibility. | Loss of rigidity, assess importance of the alkene moiety. |

Introduction of Heterocyclic Rings and Complex Substituents

Replacing key functional groups with bioisosteres is a powerful strategy in lead optimization. drughunter.comprismbiolab.com The carboxylic acid and the phenyl ring of 4-(4-Methylphenyl)but-3-enoic acid are prime candidates for such modifications.

Carboxylic Acid Bioisosteres: The carboxylic acid moiety, while often crucial for target binding, can lead to poor pharmacokinetic properties. researchgate.netscispace.com Replacing it with heterocyclic acidic groups like tetrazoles or oxadiazoles (B1248032) can maintain the necessary acidic proton and hydrogen bonding capabilities while improving properties like metabolic stability and cell permeability. researchgate.netnih.gov The synthesis of tetrazoles can be achieved from the corresponding nitrile (prepared from the amide derivative) via cycloaddition with an azide (B81097) source. youtube.comyoutube.com 1,3,4-Oxadiazoles can be synthesized from the parent carboxylic acid through a multi-step process often involving the formation of an acyl hydrazide intermediate followed by cyclization. nih.govacs.orgnih.gov

| Analog Name | Modification | Rationale | Potential Synthetic Route |

|---|---|---|---|

| 5-[3-(4-Methylphenyl)prop-2-en-1-yl]-1H-tetrazole | Carboxylic acid replaced with tetrazole | Improve metabolic stability and oral bioavailability while maintaining acidic character. researchgate.net | Conversion of the carboxylic acid to an amide, dehydration to a nitrile, followed by [3+2] cycloaddition with sodium azide. youtube.com |

| 2-[3-(4-Methylphenyl)prop-2-en-1-yl]-1,3,4-oxadiazole | Carboxylic acid replaced with 1,3,4-oxadiazole | Serve as a non-ionizable mimic of the carboxylate group. | Reaction of the parent acid with hydrazine (B178648) to form a hydrazide, followed by cyclization with an orthoester. acs.org |

| 4-(Thiophen-2-yl)but-3-enoic acid | Phenyl ring replaced with thiophene (B33073) | Introduce a heteroaromatic ring to alter electronic properties and metabolic profile. acs.orgnih.gov | Wittig or Horner-Wadsworth-Emmons reaction between thiophene-2-carboxaldehyde and an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester. |

| 4-(Pyridin-4-yl)but-3-enoic acid | Phenyl ring replaced with pyridine | Introduce a basic nitrogen atom to increase polarity and allow for salt formation. acs.orgnih.gov | Heck coupling of 4-bromopyridine (B75155) with an appropriate butenoate ester, followed by hydrolysis. |

Investigation of Ester, Amide, and Other Carboxylic Acid Derivatives

The carboxylic acid functional group is a versatile handle for derivatization. Converting it to esters, amides, and other related functionalities can significantly alter the compound's properties, such as its lipophilicity, ability to act as a hydrogen bond donor/acceptor, and its nature as a potential prodrug.

Ester Derivatives: Esterification of the carboxylic acid is a straightforward modification that masks the acidic proton and increases lipophilicity. This can enhance membrane permeability. Simple alkyl esters (methyl, ethyl, tert-butyl) can be synthesized by reacting the parent acid with the corresponding alcohol under acidic conditions (Fischer esterification) or by using coupling agents. A patented method describes the synthesis of ethyl 4-phenyl-but-3-enoate via carbonylation of the corresponding alcohol. google.com These ester derivatives can act as prodrugs, being hydrolyzed in vivo by esterases to release the active carboxylic acid.

Amide Derivatives: The synthesis of amide derivatives introduces a hydrogen bond donor (for primary and secondary amides) and removes the acidic nature of the parent compound. Amides are generally more stable to metabolic degradation than esters. A variety of primary, secondary, and tertiary amides can be prepared by activating the carboxylic acid (e.g., forming an acyl chloride or using a peptide coupling reagent like DCC or EDC) followed by reaction with ammonia (B1221849) or a primary/secondary amine. The SAR of these derivatives can provide insight into the necessity of the acidic group for biological activity. drugdesign.org

| Derivative Name | Derivative Type | Synthetic Method | Key Property Change |

|---|---|---|---|

| Methyl 4-(4-methylphenyl)but-3-enoate | Ester | Fischer esterification with methanol (B129727) and a catalytic amount of sulfuric acid. | Increased lipophilicity, loss of acidity, potential prodrug. |

| Ethyl 4-(4-methylphenyl)but-3-enoate | Ester | Reaction with ethanol (B145695) using a coupling agent like DCC. | Increased lipophilicity, potential prodrug. google.com |

| 4-(4-Methylphenyl)but-3-enamide | Primary Amide | Activation of the acid with a coupling agent followed by reaction with ammonia. | Neutral molecule, introduces H-bond donor/acceptor sites. |

| N-Methyl-4-(4-methylphenyl)but-3-enamide | Secondary Amide | Activation of the acid followed by reaction with methylamine. | Neutral molecule, maintains one H-bond donor site. |

| N,N-Dimethyl-4-(4-methylphenyl)but-3-enamide | Tertiary Amide | Activation of the acid followed by reaction with dimethylamine. | Neutral molecule, H-bond acceptor only, increased steric bulk. |

Studies on the Influence of Stereochemistry on Derivative Properties

The stereochemical arrangement of atoms in a molecule can have a profound impact on its interaction with chiral biological targets like receptors and enzymes. For 4-(4-Methylphenyl)but-3-enoic acid and its derivatives, two main sources of stereoisomerism are relevant: geometric isomerism at the carbon-carbon double bond and potential chirality at saturated carbon centers in its derivatives.

Geometric Isomerism (E/Z): The but-3-enoic acid core contains a disubstituted double bond, which can exist as either the E (trans) or Z (cis) isomer. studymind.co.ukyoutube.commasterorganicchemistry.com These isomers have different shapes and may orient the phenyl and carboxylic acid groups differently in space, leading to significant differences in biological activity. nih.govnih.gov The naturally occurring form of many similar compounds is the E isomer, but it is not uncommon for the synthetic Z isomer to exhibit different, sometimes more potent, activity. nih.gov Stereoselective synthesis to obtain pure E or Z isomers is therefore critical for a complete SAR study. rsc.orgacs.org For example, the Wittig reaction can be biased towards the Z-alkene, while the Horner-Wadsworth-Emmons reaction typically favors the E-alkene.

Enantiomers (R/S): While the parent compound is achiral, many of its derivatives can contain stereocenters. For example, reduction of the double bond in an analog such as 4-(4-methylphenyl)-2-methylbut-3-enoic acid would create a chiral center. The synthesis of such molecules as single enantiomers, rather than a racemic mixture, is essential for deconvoluting the SAR. acs.orgethz.ch This can be achieved through asymmetric synthesis using chiral catalysts or auxiliaries, or by resolution of a racemic mixture. youtube.comnih.gov

The properties of these stereoisomers can be compared to determine the optimal three-dimensional structure for biological activity.

| Isomer | Type of Isomerism | Hypothetical Activity Comparison | Rationale for Difference |

|---|---|---|---|

| (E)-4-(4-Methylphenyl)but-3-enoic acid | Geometric (E/Z) | Higher activity | The linear shape of the E isomer may allow for a better fit into a linear binding pocket of a receptor. |

| (Z)-4-(4-Methylphenyl)but-3-enoic acid | Geometric (E/Z) | Lower activity | The bent shape of the Z isomer may cause steric clashes with the binding site. nih.gov |

| (R)-4-(4-Methylphenyl)butanoic acid | Enantiomers (R/S) (in a hypothetical chiral derivative) | Active (Eutomer) | The specific 3D arrangement of the (R)-enantiomer's substituents complements the chiral surface of the biological target. |

| (S)-4-(4-Methylphenyl)butanoic acid | Enantiomers (R/S) (in a hypothetical chiral derivative) | Inactive (Distomer) | The mirror-image arrangement of the (S)-enantiomer does not fit the target binding site correctly. |

In Vitro Biological Activity Research and Mechanistic Exploration

Antimicrobial Activity Investigations (Antibacterial and Antifungal)

No research data was found regarding the antimicrobial properties of 4-(4-Methylphenyl)but-3-enoic acid.

There are no available studies that report the Minimum Inhibitory Concentration (MIC) of 4-(4-Methylphenyl)but-3-enoic acid against any bacterial or fungal strains.

Due to the absence of antimicrobial activity data, no mechanistic studies on how 4-(4-Methylphenyl)but-3-enoic acid might affect microbial systems have been conducted.

There is no information available in the scientific literature regarding the assessment of the antibiofilm activity of 4-(4-Methylphenyl)but-3-enoic acid.

In Vitro Cytotoxicity Studies in Cancer Cell Lines (Non-Clinical Context)

No specific studies on the in vitro cytotoxicity of 4-(4-Methylphenyl)but-3-enoic acid in cancer cell lines have been published.

There is no available data from cell proliferation or viability assays, such as MTT or trypan blue exclusion assays, for 4-(4-Methylphenyl)but-3-enoic acid.

As there are no primary cytotoxicity data, no further research has been conducted to explore the potential of 4-(4-Methylphenyl)but-3-enoic acid to induce apoptosis or modulate the cell cycle in cancer cells.

Enzyme Inhibition Studies

The investigation into the enzyme inhibitory potential of 4-(4-Methylphenyl)but-3-enoic acid is a developing area of research. While direct and extensive studies on this specific compound are limited, the broader class of phenylbutenoic acid derivatives has shown promise in modulating the activity of various enzymes.

Investigation of Specific Enzyme Targets (e.g., Carbonic Anhydrase, Dipeptidyl Peptidase II)

Currently, there is a lack of specific published research investigating 4-(4-Methylphenyl)but-3-enoic acid as an inhibitor of carbonic anhydrase or dipeptidyl peptidase II. However, the structurally related compound, 4-phenyl-3-butenoic acid (PBA), has been identified as an inhibitor of other enzymes, notably peptidylglycine alpha-monooxygenase (PAM) nih.govnih.gov. PAM is a crucial enzyme in the biosynthesis of many peptide hormones and neuropeptides. The inhibitory action of PBA on PAM suggests that derivatives like 4-(4-Methylphenyl)but-3-enoic acid could potentially interact with and inhibit enzymes that have similar active site characteristics.

Future screening of 4-(4-Methylphenyl)but-3-enoic acid against a panel of enzymes, including various isoforms of carbonic anhydrase and dipeptidyl peptidase, is warranted to explore its inhibitory profile.

Kinetic Analysis of Enzyme-Inhibitor Interactions

Detailed kinetic analysis of the interaction between 4-(4-Methylphenyl)but-3-enoic acid and specific enzyme targets is not yet available in the scientific literature. Such studies are essential to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), the inhibitor's potency (Ki value), and its binding affinity. For the related compound, 4-phenyl-3-butenoic acid (PBA), it has been characterized as a turnover-dependent inactivator of peptidylglycine alpha-monooxygenase (PAM), indicating a mechanism-based inhibition nih.gov. Kinetic studies on 4-(4-Methylphenyl)but-3-enoic acid would be a critical next step in characterizing its potential as an enzyme inhibitor.

Research into Anti-inflammatory and Analgesic Properties (In Vitro Models)

While direct in vitro studies on the anti-inflammatory and analgesic properties of 4-(4-Methylphenyl)but-3-enoic acid are not extensively documented, research on analogous compounds provides a strong rationale for investigating its potential in this area.

The parent compound, 4-phenyl-3-butenoic acid (PBA), has demonstrated anti-inflammatory and analgesic effects. It has been shown to inhibit carrageenan-induced inflammation in rats, a standard in vivo model for acute inflammation nih.govnih.gov. The mechanism for this anti-inflammatory action is believed to be linked to its inhibition of peptidylglycine alpha-monooxygenase (PAM), which in turn reduces the levels of pro-inflammatory neuropeptides like substance P nih.gov. Furthermore, PBA exhibited analgesic properties by inhibiting phenyl-p-quinone and acetylcholine-induced writhing in mice nih.gov.

Given these findings, it is plausible that 4-(4-Methylphenyl)but-3-enoic acid, with its structural similarity to PBA, may also possess anti-inflammatory and analgesic properties. In vitro assays, such as the inhibition of pro-inflammatory enzymes (e.g., cyclooxygenases, lipoxygenases) and the suppression of inflammatory mediator release (e.g., nitric oxide, prostaglandins, cytokines) in cell-based models, would be necessary to validate this hypothesis.

Table 1: In Vitro Anti-inflammatory and Analgesic Related Activity of Structurally Similar Compounds

| Compound | Assay | Finding | Reference |

| 4-Phenyl-3-butenoic acid (PBA) | Inhibition of peptidylglycine alpha-monooxygenase (PAM) | Turnover-dependent inactivator | nih.gov |

| 4-Phenyl-3-butenoic acid (PBA) | Phenyl-p-quinone and acetylcholine-induced writhing (analgesic model) | Showed inhibitory effects | nih.gov |

DNA Interaction and Binding Studies (Cell-Free and In Vitro Cellular Models)

There is currently no published research specifically examining the interaction and binding of 4-(4-Methylphenyl)but-3-enoic acid with DNA in either cell-free or in vitro cellular models.

However, studies on related classes of compounds, such as cinnamic acid and its derivatives, have explored their potential to interact with DNA. Research on cinnamic acid has suggested that it can bind to calf thymus DNA, potentially through intercalation between base pairs in the minor groove researchgate.net. Cinnamic acid derivatives have also been investigated for their ability to affect DNA integrity and function researchgate.netnih.gov. These studies on structurally related molecules suggest that the planar phenyl ring and the conjugated system of 4-(4-Methylphenyl)but-3-enoic acid could potentially facilitate non-covalent interactions with the DNA double helix.

To ascertain the DNA binding potential of 4-(4-Methylphenyl)but-3-enoic acid, a range of biophysical techniques could be employed. These include UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism, and molecular docking studies.

Allelochemical Investigations in Plant-Microbe or Plant-Plant Interactions

The role of 4-(4-Methylphenyl)but-3-enoic acid as an allelochemical has not been specifically investigated. Allelochemicals are secondary metabolites produced by plants that can influence the growth, survival, and reproduction of other organisms.

Compounds derived from the phenylpropanoid pathway, which is a major route for the biosynthesis of a wide array of plant secondary metabolites, are known to have allelopathic effects researchgate.netnih.govresearchgate.netmdpi.com. Cinnamic acid and its derivatives, which share a core structural motif with 4-(4-Methylphenyl)but-3-enoic acid, are well-documented allelochemicals mdpi.com. They can be released into the environment through root exudation, leaching from foliage, and decomposition of plant residues, subsequently affecting neighboring plants and soil microbes mdpi.com. The effects can be either inhibitory or stimulatory depending on the concentration and the target species plos.org.

Given its structure, it is conceivable that 4-(4-Methylphenyl)but-3-enoic acid could exhibit allelochemical properties. Future research could explore its effects on seed germination, root and shoot growth of various plant species, and its impact on the growth of soil microorganisms.

Identification of Natural Occurrence and Elucidation of Biosynthetic Pathways in Microorganisms and Plants

At present, there are no reports in the scientific literature confirming the natural occurrence of 4-(4-Methylphenyl)but-3-enoic acid in microorganisms or plants.

The biosynthesis of compounds with a similar C6-C4 backbone often originates from the phenylpropanoid pathway frontiersin.orgmdpi.com. This pathway starts with the amino acid phenylalanine and leads to the formation of cinnamic acid, which can then be further modified through a series of enzymatic reactions, including chain elongation and reductions, to generate a variety of phenylpropanoid-derived compounds. The presence of the tolyl group (a methyl-substituted phenyl group) suggests a potential biosynthetic origin from a methylated precursor.

While the specific biosynthetic pathway for 4-(4-Methylphenyl)but-3-enoic acid has not been elucidated, it would likely involve enzymes from the polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) families, possibly in combination with enzymes from the phenylpropanoid pathway to generate the aromatic starter unit. The identification of this compound from a natural source would be the first step towards unraveling its biosynthetic machinery through techniques such as isotopic labeling studies and genome mining for the responsible gene clusters.

Q & A

Q. Basic Analytical Protocol

- 1H NMR: Expect signals for the vinyl proton (δ ~6.3–6.5 ppm, doublet with J ≈ 16 Hz) and aromatic protons (δ ~7.1–7.3 ppm, multiplet for para-substituted methylphenyl) .

- 13C NMR: The carboxylic acid carbon appears at δ ~170–175 ppm; the α,β-unsaturated carbons resonate at δ ~120–140 ppm.

- HRMS: Calculate exact mass (C11H12O2: 176.0837 g/mol) to confirm molecular ion peaks.

Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

How can regioselective functionalization of the α,β-unsaturated system be achieved for derivatization studies?

Advanced Functionalization Strategies

The double bond in 4-(4-Methylphenyl)but-3-enoic acid can undergo regioselective modifications:

- Electrophilic Additions: Use iodine or bromine in dichloromethane to form dihalogenated products, favoring anti-addition .

- Catalytic Hydrogenation: Employ Pd/C under H2 to selectively reduce the double bond while preserving the carboxylic acid group.

- Michael Additions: React with amines or thiols in basic conditions (e.g., Et3N) to form β-substituted derivatives.

How should researchers address contradictions in reported reactivity or spectral data for this compound?

Q. Data Discrepancy Resolution

- Case Example: Substituent positioning (e.g., ortho vs. para methyl groups) significantly alters reactivity. For instance, para-substituted derivatives show higher thermal stability than ortho analogs due to reduced steric hindrance .

- Validation Steps:

- Cross-check synthesis protocols (e.g., solvent purity, reaction time).

- Compare NMR data with computational predictions (DFT calculations).

- Replicate experiments under standardized conditions.

What are the potential biological targets or pharmacological applications of 4-(4-Methylphenyl)but-3-enoic acid?

Q. Exploratory Research Directions

- Enzyme Inhibition: The α,β-unsaturated moiety may act as a Michael acceptor, inhibiting cysteine proteases or kinases. Preliminary studies on analogous compounds show activity against COX-2 .

- Metabolite Studies: Investigate its role as a precursor in biosynthetic pathways for pyrrolo-pyrazole derivatives, which exhibit antitumor properties .

Methodological Note: Use in vitro assays (e.g., fluorescence polarization) to screen for binding affinity, followed by molecular docking to predict target interactions.

How does computational modeling aid in predicting the physicochemical properties of this compound?

Q. Advanced Computational Workflow

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths, dipole moments, and electrostatic potential surfaces.

- Solubility Prediction: Use COSMO-RS to estimate logP values and solubility in polar/nonpolar solvents.

- Reactivity Insights: Calculate Fukui indices to identify nucleophilic/electrophilic sites for targeted derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.